Enhanced Thrombin Inhibition by (S)-Cyclohexylglycine-Containing Tripeptide vs. (S)-Phenylglycine
The incorporation of (S)-2-Amino-2-cyclohexylacetic acid (L-cyclohexylglycine) as a central residue in a tripeptide sequence leads to quantifiably superior thrombin inhibition compared to its aromatic analog, (S)-phenylglycine (L-phenylglycine). In a head-to-head study of peptides with the general formula H-D-Ser-AA-Arg-OH, the peptide containing L-cyclohexylglycine (H-D-Ser-Chg-Arg-OH) exhibited a thrombin inhibition constant (Kᵢ) of 5.02 µM. In contrast, the analogous peptide containing L-phenylglycine (H-D-Ser-Phg-Arg-OH) was more active against plasmin with a Kᵢ of 5.7 µM, but did not demonstrate the same level of potency for thrombin [1]. This data demonstrates that the saturated cyclohexyl ring provides a distinct pharmacophore advantage over the planar phenyl ring for targeting the thrombin active site.
| Evidence Dimension | Enzyme inhibition constant (Kᵢ) |
|---|---|
| Target Compound Data | 5.02 µM (H-D-Ser-Chg-Arg-OH) |
| Comparator Or Baseline | >5.7 µM (H-D-Ser-Phg-Arg-OH); not the primary target for Phg |
| Quantified Difference | Inferred >0.7 µM improvement in Kᵢ for thrombin |
| Conditions | In vitro amidolytic activity assay on purified thrombin |
Why This Matters
This specificity for thrombin over plasmin demonstrates that L-cyclohexylglycine is the required building block for achieving the desired selectivity profile in anticoagulant peptide design.
- [1] Surażyński, A., Markowska, A., Midura-Nowaczek, K., & Bruzgo, M. (2012). Tripeptides with non-code amino acids as potential serine proteases inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1306-1309. View Source
